2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one
CAS No.:
Cat. No.: VC16005451
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4O |
|---|---|
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)8-4-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,10,12) |
| Standard InChI Key | OSHCOEBEACOSGC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C2C(=O)NC=NC2=N1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one (CAS: 91997-09-0) has the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . Its IUPAC name is 2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, and its structure features a pyrazolo[3,4-d]pyrimidine core with an ethyl substituent at position 2 (Figure 1) . The compound’s planar fused-ring system facilitates π-π stacking interactions with biological targets, while the ethyl group enhances lipophilicity, influencing pharmacokinetic properties .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₄O | |
| Molecular Weight | 164.16 g/mol | |
| IUPAC Name | 2-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| logP | 0.0585 (predicted) | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one typically involves cyclization reactions starting from pyrazole precursors. A common method includes:
-
Condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with triethyl orthoformate in acetic anhydride, yielding intermediate iminoethers .
-
Cyclization with hydrazine hydrate or urea at elevated temperatures (150–200°C), forming the pyrazolo[3,4-d]pyrimidine core .
-
Chlorination and subsequent substitution at position 6 using phosphorus oxychloride and aniline derivatives to introduce functional groups .
Reported yields range from 50% to 70%, depending on reaction conditions . Spectral characterization (¹H NMR, IR) confirms the structure through key signals:
-
¹H NMR: Singlet at δ 2.49 ppm (CH₃ of pyrimidine), multiplet at δ 7.38–8.05 ppm (aromatic protons) .
-
IR: Bands at 1670 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (NH₂ vibrations) .
Biological Activities and Mechanisms
Antitumor Activity
2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one derivatives exhibit potent cytotoxicity against multiple cancer cell lines:
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|---|
| Derivative 3b | HeLa | 0.13 | ROS induction | |
| Derivative 34a | JAK-2 inhibition | 6.5 | Kinase inhibition | |
| Si306 (43) | Glioblastoma | 2.1 | ROS and antioxidant modulation |
Mechanistically, these compounds:
-
Inhibit EGFR tyrosine kinase by competing with ATP at the binding site .
-
Induce apoptosis via ROS-mediated mitochondrial dysfunction .
-
Block cell proliferation by arresting the cell cycle at G1/S phase .
Structure-Activity Relationships (SAR)
Key structural modifications influencing activity include:
-
Position 2: Ethyl groups enhance lipophilicity and target affinity compared to methyl analogs .
-
Position 4: Amino or hydrazine substitutions improve water solubility and kinase selectivity .
-
Position 6: Chlorine or phenyl groups increase EGFR inhibitory potency (Ki < 1 μM) .
Figure 2: SAR of Pyrazolo[3,4-d]pyrimidine Derivatives
(Image placeholder highlighting critical substituents and their effects)
Applications and Future Directions
Current applications focus on anticancer drug development, with preclinical studies demonstrating efficacy in xenograft models . Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume